4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

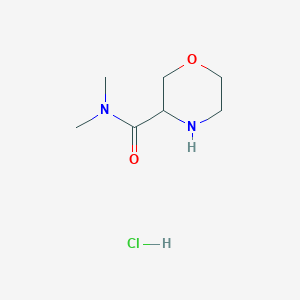

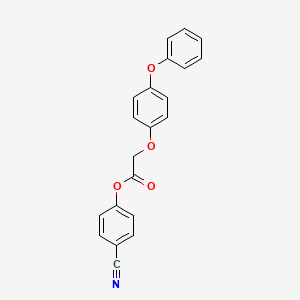

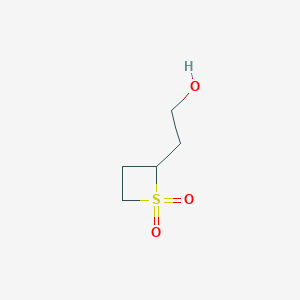

“4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate” is a chemical compound with the molecular formula C21H15NO4 . It is related to 4-Cyanophenyl acetate, which is used as a nitrile precursor to synthesize 1,2,4,5-tetrazines .

Molecular Structure Analysis

The molecular structure of “4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate” can be found in databases like PubChem . The compound has a complex structure with multiple aromatic rings and functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate” can be found in databases like PubChem . These databases provide information on properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .Scientific Research Applications

Enzymatic Synthesis of Juvenile Hormone Analogues : Nishizawa et al. (1997) demonstrated that lipase-catalyzed hydrolysis of 1-(4-phenoxyphenoxy)-2-propyl acetate can be used for the preparation of enantiomerically pure juvenile hormone analogues, which are significant in insect control and pest management (Nishizawa et al., 1997).

Development of Novel Copolymers : Barilla et al. (2021) explored the synthesis of novel copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, highlighting their potential in material science for creating new polymeric materials with unique properties (Barilla et al., 2021).

Purification of Acetophenones from Medicinal Plants : Liu et al. (2008) utilized high-speed counter-current chromatography for isolating and purifying various acetophenones from the Chinese medicinal plant Cynanchum bungei Decne, indicating the significance of this compound in natural product extraction and pharmaceutical applications (Liu et al., 2008).

Photocatalytic Oxidation Studies : Tachikawa et al. (2004) investigated the photocatalytic one-electron oxidation of biphenyl derivatives, including 4-cyanophenyl 2-(4-phenoxyphenoxy)acetate, on TiO2 surfaces, which is relevant in environmental chemistry and photocatalysis (Tachikawa et al., 2004).

Corrosion Inhibition in Industrial Applications : Lgaz et al. (2017) explored the anti-corrosive properties of chalcone derivatives, including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for mild steel in hydrochloric acid, suggesting its potential in corrosion protection (Lgaz et al., 2017).

Mechanism of Action

Target of Action

It is structurally similar to fenoxycarb , a juvenile hormone agonist (JHA) that is classified as an insect growth regulator (IGR) . Therefore, it’s possible that 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate may also target juvenile hormone receptors in insects, but this requires further investigation.

Mode of Action

The exact mode of action of 4-Cyanophenyl 2-(4-phenoxyphenoxy)acetate is currently unknown. If it acts similarly to fenoxycarb, it could interact with juvenile hormone receptors, leading to changes in the development and growth of insects . .

Biochemical Pathways

If it acts like fenoxycarb, it could potentially affect the juvenile hormone pathway, which plays a crucial role in insect development and reproduction . .

Result of Action

If it acts like fenoxycarb, it could potentially disrupt normal insect development and reproduction . .

properties

IUPAC Name |

(4-cyanophenyl) 2-(4-phenoxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c22-14-16-6-8-20(9-7-16)26-21(23)15-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKCKSCRSZJUQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclobutyl)-N-methyl-4-[methyl(propyl)amino]benzamide](/img/structure/B2375582.png)

![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)

![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)

![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)